Tridec-10-en-12-yne-1,9-diol
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Overview
Description
Tridec-10-en-12-yne-1,9-diol is an organic compound with the molecular formula C13H22O2. It contains a total of 37 atoms, including 22 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound features a unique structure with a double bond, a triple bond, and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridec-10-en-12-yne-1,9-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes, which involves the addition of hydroxyl groups to the carbon-carbon double bond. This can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dihydroxylation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and conditions depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Tridec-10-en-12-yne-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tridec-10-en-12-yne-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: This compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tridec-10-en-12-yne-1,9-diol involves its interaction with molecular targets through its hydroxyl groups and unsaturated bonds. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a wide range of chemical pathways, making it a versatile reagent in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups, commonly used as antifreeze and in the production of polymers.
Propane-1,2-diol (propylene glycol): Another diol used in food, pharmaceuticals, and cosmetics.
Butane-1,4-diol: Used in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness
Tridec-10-en-12-yne-1,9-diol stands out due to its unique structure, which includes both a double bond and a triple bond, in addition to the two hydroxyl groups. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to simpler diols like ethane-1,2-diol and propane-1,2-diol .
Properties
CAS No. |
61671-16-7 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
tridec-10-en-12-yne-1,9-diol |
InChI |
InChI=1S/C13H22O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,3,10,13-15H,4-9,11-12H2 |
InChI Key |
DGFSHERBQHVMAS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CC(CCCCCCCCO)O |
Origin of Product |
United States |
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